

An In-Depth Technical Guide to Azidobenzene: Synthesis and Properties for Researchers

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **azidobenzene**, a versatile chemical intermediate. Detailed herein are its core properties, established synthesis protocols, and significant applications, with a focus on click chemistry and photoaffinity labeling.

Azidobenzene (C₆H₅N₃) is an organic compound featuring a phenyl group attached to an azide functional group. This pale yellow, oily liquid is a crucial building block in organic synthesis, enabling a variety of chemical transformations. Its utility is particularly pronounced in the fields of bioorthogonal chemistry and chemical biology, where the azide moiety's unique reactivity is harnessed for specific molecular conjugations and the study of biological interactions.

Core Properties of Azidobenzene

A summary of the key physical and chemical properties of **azidobenzene** is presented below, offering a quick reference for experimental design and characterization.



| Property | Value | Reference(s) |
|-------------------|--|--------------|
| Molecular Formula | C ₆ H ₅ N ₃ | [1] |
| Molecular Weight | 119.12 g/mol | [1] |
| CAS Number | 622-37-7 | [1] |
| Appearance | Pale yellow, oily liquid | |
| Melting Point | -27.5 °C | [2] |
| Boiling Point | 73 °C at 6 Torr | [2] |
| Density | 1.086 g/mL | [2] |

Spectral Data

The spectral characteristics of **azidobenzene** are vital for its identification and quantification.

| Spectral Data | Characteristic Values | Reference(s) |
|--|--|--------------|
| UV-Vis (Methanol) | λmax ≈ 274 nm | [3][4] |
| Infrared (IR) | ~2107-2129 cm ⁻¹ (azide N≡N stretch) | [3] |
| ¹H NMR (CDCl₃) | δ ~7.04 (d, 2H), 7.15 (t, 1H), 7.36 (t, 2H) ppm | [5] |
| ¹³ C NMR (CDCl ₃) | δ ~119.1 (2C), 125.0, 129.9, 140.1 ppm | [5][6] |

Synthesis of Azidobenzene

Two primary methods for the synthesis of **azidobenzene** are detailed below, providing researchers with reliable and step-by-step experimental protocols.

Diazotization of Aniline followed by Azide Substitution







This is the most common and well-established method for synthesizing **azidobenzene** and its derivatives.[7][8] The process involves the conversion of aniline to a diazonium salt, which is then displaced by an azide ion.

Materials:

- Aniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Sodium Azide (NaN₃)
- · Deionized Water
- Dichloromethane or Ethyl Acetate
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Sodium Sulfate or Magnesium Sulfate
- Ice

Procedure:[5][7]

- Aniline Dissolution: In a round-bottom flask, dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3-4 eq) and deionized water.
- Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
- Diazotization: In a separate beaker, dissolve sodium nitrite (1.0-1.2 eq) in a minimal amount
 of cold deionized water. Slowly add this solution dropwise to the cold aniline solution,
 ensuring the temperature remains below 5 °C.

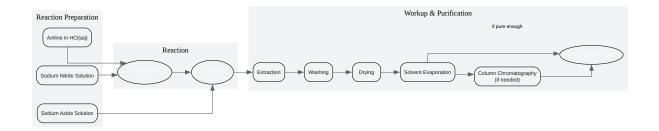
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- Azidation: Prepare a solution of sodium azide (1.0-1.2 eq) in deionized water. Add this solution dropwise to the cold diazonium salt solution, maintaining the temperature below 5
 °C. Nitrogen gas evolution may be observed.
- Reaction Completion: Allow the reaction mixture to stir at 0 °C for an additional 20-30 minutes, followed by stirring at room temperature for 1 hour.
- Workup:
 - Transfer the reaction mixture to a separatory funnel.
 - Extract the aqueous layer three times with dichloromethane or ethyl acetate.[7]
 - Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude azidobenzene.
 - If necessary, further purify the product by column chromatography on silica gel using a suitable eluent (e.g., hexanes).[7]





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Synthesis of Azidobenzene via Diazotization of Aniline.

Synthesis from Phenylhydrazine and Nitrous Acid

An alternative route to **azidobenzene** involves the reaction of phenylhydrazine with nitrous acid.[9] This method can be advantageous in certain contexts.

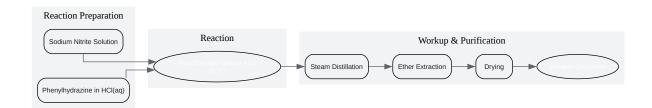
Materials:

- Phenylhydrazine
- Concentrated Hydrochloric Acid (HCI)
- Sodium Nitrite (NaNO₂)
- Ether
- Anhydrous Calcium Chloride
- Water
- · Ice-salt bath



Procedure:[9]

- Phenylhydrazine Hydrochloride Formation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add water and concentrated hydrochloric acid. Cool the flask in an ice-salt bath and slowly add phenylhydrazine dropwise to form a suspension of phenylhydrazine hydrochloride.
- Reaction with Nitrous Acid: After cooling the suspension to 0 °C, add ether. Then, add a prepared solution of sodium nitrite in water dropwise while maintaining the low temperature.
- Steam Distillation: Subject the reaction mixture to steam distillation to isolate the crude product.
- Extraction and Drying: Separate the ether layer from the distillate and extract the aqueous layer with a small portion of ether. Combine the ethereal solutions and dry them over anhydrous calcium chloride.
- Purification: Carefully remove the ether under reduced pressure. The remaining
 azidobenzene can be distilled under vacuum. Caution: Phenyl azide can be explosive when heated at atmospheric pressure.[9]



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Synthesis of **Azidobenzene** from Phenylhydrazine.

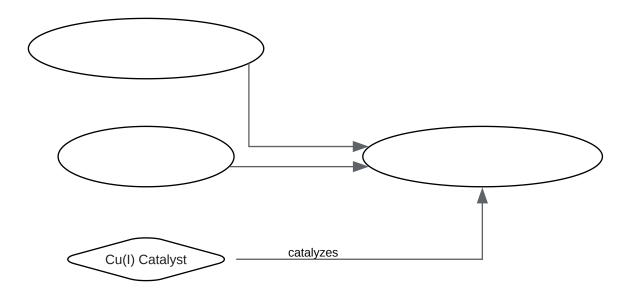
Applications in Research



Azidobenzene's azide group is central to its utility in various research applications, most notably in click chemistry and photoaffinity labeling.

Click Chemistry

The azide group of **azidobenzene** is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10][11][12] This reaction forms a stable triazole linkage between the **azidobenzene**-containing molecule and an alkyne-functionalized partner with high efficiency and specificity.[11][13] This has profound implications in drug discovery, bioconjugation, and materials science.



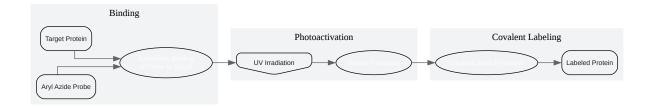
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Photoaffinity Labeling

Aryl azides, including derivatives of **azidobenzene**, are widely used as photoaffinity labels to study biomolecular interactions.[14][15][16][17][18][19][20][21] Upon irradiation with UV light, the azide group releases nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, such as amino acid residues in the binding pocket of a protein, thereby permanently labeling the interacting partner.





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General Workflow for Photoaffinity Labeling.

Safety Considerations

Azidobenzene and other organic azides are potentially explosive, especially when heated or subjected to shock.[9] It is crucial to handle these compounds with appropriate safety precautions, including the use of a blast shield during distillation and storage in a cool, dark place. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.

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